molecular formula C23H20N2O4S2 B2449869 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 942002-65-5

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2449869
CAS No.: 942002-65-5
M. Wt: 452.54
InChI Key: MMAGESSLVLUPMZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzothiazole and benzamide moieties in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Benzylation: The benzyl group can be introduced by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride.

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3-(methylsulfonyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions, using reagents like sodium methoxide or sodium hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, sodium hydride, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

    Hydrolysis: Carboxylic acids, amines.

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-18-11-12-21-20(14-18)24-23(30-21)25(15-16-7-4-3-5-8-16)22(26)17-9-6-10-19(13-17)31(2,27)28/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGESSLVLUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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